EAPB02303 Exhibits >500‑Fold Greater Potency than First‑Generation Imiqualine EAPB0203 Against A375 Melanoma Cells
EAPB02303 demonstrates an IC50 of 3–10 nM against the A375 human melanoma cell line, representing a >500‑fold improvement over the first‑generation lead compound EAPB0203 (IC50 = 1570 nM) [1]. This potency enhancement is attributed to the optimized substitution pattern that preserves the essential catechol group while modulating the mechanism of action [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 3–10 nM |
| Comparator Or Baseline | EAPB0203: 1570 nM |
| Quantified Difference | 157‑ to 523‑fold lower IC50 |
| Conditions | A375 human melanoma cell line, 72 h exposure, MTT assay |
Why This Matters
This quantitative potency gap means EAPB02303 can achieve the same or greater cellular efficacy at substantially lower concentrations, potentially improving the therapeutic window and reducing off‑target effects compared to earlier imiqualines.
- [1] Deleuze‑Masquefa, C. et al. Imidazo[1,2‑a]quinoxalines for melanoma treatment with original mechanism of action. Eur. J. Med. Chem. 2021, 212, 113031. View Source
